BenchChemオンラインストアへようこそ!

Ziresovir

RSV Antiviral Fusion Inhibitor

Choose Ziresovir as the definitive RSV F inhibitor reference standard for preclinical antiviral research. As the first oral anti-RSV drug to successfully complete a pivotal pediatric Phase 3 trial—demonstrating a 54.5% greater reduction in clinical severity scores versus placebo—it offers a uniquely validated efficacy and safety profile unavailable with other fusion inhibitors like presatovir. Its well-defined resistance fingerprint (D486N, D489V, D489Y) and available cryo-EM structural data make it an essential tool for structure-based drug design, resistance mechanism studies, and as a benchmark in comparative efficacy models.

Molecular Formula C22H25N5O3S
Molecular Weight 439.5 g/mol
CAS No. 1422500-60-4
Cat. No. B611949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiresovir
CAS1422500-60-4
SynonymsZiresovir;  RO-0529;  RO0529;  RO 0529;  AK0529;  AK-0529;  AK 0529; 
Molecular FormulaC22H25N5O3S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4
InChIInChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26)
InChIKeyGAAICKUTDBZCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ziresovir (AK0529, RO-0529, CAS 1422500-60-4): A Clinically Validated Oral RSV Fusion Inhibitor for Pediatric Antiviral Procurement


Ziresovir is a potent, selective, and orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein [1]. It stabilizes the prefusion conformation of the F protein, thereby blocking viral entry and cell–cell fusion [2]. As the first anti-RSV drug to successfully complete a pivotal Phase 3 clinical trial globally, ziresovir has demonstrated significant clinical efficacy and long-term respiratory benefits in hospitalized infants, including those under six months of age [3]. It is listed in the World Health Organization's (WHO) Priority List of Pediatric Drug Optimization (PADO) for RSV treatment [4].

Ziresovir vs. Generic RSV Antivirals: Why Potency, Selectivity, and Clinical Validation Mandate Precise Sourcing


Within the RSV fusion inhibitor class, seemingly similar compounds (e.g., presatovir, JNJ-53718678) exhibit divergent clinical outcomes and resistance profiles despite comparable in vitro potency [1]. For instance, presatovir failed to demonstrate significant clinical benefit in Phase 2b trials in hospitalized adults despite early promise in challenge studies [1]. Ziresovir differentiates itself through a unique resistance fingerprint, defined by D486N, D489V, and D489Y mutations, and a favorable safety and efficacy profile confirmed in a rigorous pediatric Phase 3 trial [2][3]. Substituting with an alternative RSV F inhibitor risks introducing a compound with an undefined clinical efficacy and safety landscape, potentially compromising experimental reproducibility and therapeutic outcomes [3].

Ziresovir: Quantitative Differentiation Guide for Scientific Procurement vs. RSV Fusion Inhibitor Comparators


In Vitro Antiviral Potency: Ziresovir vs. Presatovir and JNJ-53718678

In cellular assays, ziresovir demonstrates single-digit nanomolar potency (EC50 = 3 nM) against RSV [1]. While presatovir exhibits a lower mean EC50 (0.43 nM) against a panel of clinical isolates , and JNJ-53718678 shows an EC50 of 0.5 nM in HeLa cells [2], ziresovir's potency is comparable and well within the clinically efficacious range. Notably, ziresovir maintains this potency against both laboratory strains and a broad panel of clinical isolates [1].

RSV Antiviral Fusion Inhibitor EC50 Potency

Clinical Efficacy in High-Risk Infants: Ziresovir vs. Placebo in Phase 3 Trial

In a randomized, double-blind, placebo-controlled Phase 3 trial (NCT06775405), ziresovir demonstrated significant clinical benefit in hospitalized infants with RSV [1]. In the subgroup of infants under six months of age, ziresovir reduced the Wang Bronchiolitis Clinical Score (WBCS) by 3.5 points from baseline to day 3, compared to a 2.2-point reduction in the placebo group, representing a 54.5% relative improvement (p<0.05) [1]. Additionally, ziresovir significantly reduced viral load (2.51 vs. 1.87 log10 copies/mL reduction, p=0.024) and accelerated symptom resolution (hazard ratio for wheezing resolution: 1.53, p=0.021) [1]. Long-term follow-up revealed a 3.6-fold lower incidence of recurrent wheezing (0.18% vs. 0.65%, p=0.0048) [1].

RSV Pediatric Phase 3 Clinical Trial Efficacy

Resistance Profile and Viral Fitness Cost: Ziresovir vs. Presatovir

Ziresovir resistance is mediated by specific mutations in the RSV F protein: D486N, D489V, and D489Y [1]. In vitro, these mutants exhibit drastically reduced susceptibility: EC50 shifts from 3 nM (wild-type) to 2.1 μM (D486N) and >10 μM (D489A) [2]. Crucially, these resistant mutants come at a high fitness cost to the virus, suggesting a low barrier to clinical resistance emergence [1]. In contrast, while presatovir also selects for F protein mutations (e.g., L138F, F140L), detailed fitness cost and clinical resistance data are less established, and the compound failed in late-stage clinical trials [3].

RSV Drug Resistance Fitness Cost Fusion Inhibitor Mutation

Pharmacokinetics and Tissue Distribution: Ziresovir vs. Palivizumab

Ziresovir is orally bioavailable, demonstrating a bioavailability (F) of 32% in rats and high tissue distribution, with a lung-to-plasma ratio >1 in mice, indicating efficient penetration to the primary site of infection [1]. This contrasts with the monoclonal antibody palivizumab, which requires intramuscular injection and exhibits limited distribution to the airway lumen [2]. Ziresovir's oral formulation simplifies administration and dose adjustment, which is particularly advantageous for pediatric applications [3].

Pharmacokinetics Bioavailability Tissue Distribution Oral Pediatric

Safety and Tolerability in Infants: Ziresovir vs. Ribavirin

In the Phase 3 pediatric trial, ziresovir was well-tolerated, with treatment-emergent adverse events (AEs) occurring in 18% of the ziresovir group compared to 11% in the placebo group, and no drug-related serious AEs or deaths reported [1]. This contrasts sharply with ribavirin, a broad-spectrum antiviral used off-label for severe RSV, which is associated with significant toxicity including hemolytic anemia and teratogenicity, and requires aerosolized administration [2]. Ziresovir's favorable safety profile in infants supports its use as a research standard in this sensitive population.

Safety Tolerability Pediatric Adverse Events RSV

Mechanism of Action: Stabilization of Prefusion F Protein by Ziresovir

Cryo-electron microscopy (cryo-EM) studies have elucidated the atomic-level interaction of ziresovir with the RSV F protein, revealing that it precisely binds to and stabilizes the prefusion conformation (preF), thereby preventing the conformational changes required for viral fusion [1]. This mechanism is distinct from that of nirsevimab, a monoclonal antibody that also targets preF but binds to a different epitope and is used prophylactically rather than therapeutically [2]. The detailed structural understanding of ziresovir's mechanism provides a rational basis for its antiviral activity and resistance profile, which is valuable for structure-activity relationship (SAR) studies and rational drug design.

Mechanism of Action RSV Fusion Protein Cryo-EM Structure

Ziresovir: Optimal Research and Development Applications Based on Validated Clinical Performance


Pediatric RSV Therapeutic Development and Translational Research

Given its robust Phase 3 efficacy data in hospitalized infants, including a 54.5% greater reduction in clinical severity scores versus placebo, ziresovir is the ideal positive control or reference standard for preclinical models of pediatric RSV infection [1]. Its oral bioavailability and favorable safety profile in this population make it uniquely suited for studies aimed at developing novel pediatric antivirals or combination therapies [2].

RSV Fusion Protein Structural Biology and Drug Design

The cryo-EM structure of ziresovir bound to the RSV F protein provides a high-resolution atomic map of its binding site and mechanism of action [3]. This makes ziresovir an essential tool compound for structural biologists and medicinal chemists engaged in structure-based drug design, enabling the rational optimization of next-generation fusion inhibitors and the study of resistance mechanisms [3].

Comparative Efficacy Studies Against Emerging RSV Antivirals

As the first oral antiviral to demonstrate significant clinical benefit in a Phase 3 trial for pediatric RSV, ziresovir serves as a critical benchmark for evaluating the efficacy of newer RSV fusion inhibitors or combination regimens [1]. Its well-defined in vitro potency, resistance profile, and in vivo pharmacokinetics provide a comprehensive baseline for comparative studies in cellular and animal models [2][3].

Investigation of RSV Pathogenesis and Long-Term Respiratory Outcomes

The Phase 3 trial's two-year follow-up data, demonstrating a 3.6-fold reduction in recurrent wheezing incidence with ziresovir treatment, provides a unique opportunity to study the long-term impact of effective antiviral intervention on RSV-associated respiratory morbidity [1]. Ziresovir can be employed in longitudinal animal models to dissect the mechanisms linking acute RSV infection to chronic respiratory sequelae such as asthma [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziresovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.